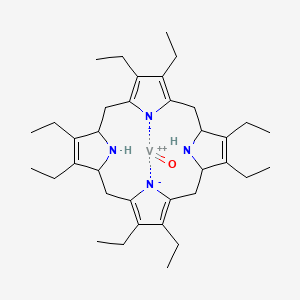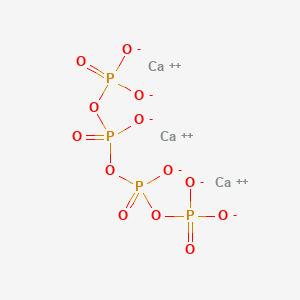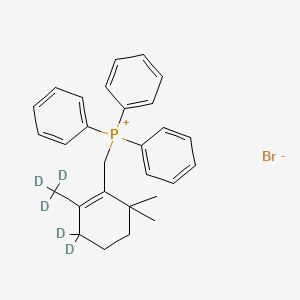![molecular formula C8H7F9KNO4S B13414311 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt CAS No. 67584-51-4](/img/structure/B13414311.png)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt is a chemical compound with the molecular formula C8H7F9KNO4S. It is known for its unique properties due to the presence of a nonafluorobutyl group, which imparts significant hydrophobicity and chemical stability. This compound is used in various scientific and industrial applications due to its distinctive chemical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt typically involves the reaction of glycine with N-ethyl-N-[(nonafluorobutyl)sulfonyl] chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The nonafluorobutyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the nonafluorobutyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the nonafluorobutyl group .
Wissenschaftliche Forschungsanwendungen
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving hydrophobic interactions.
Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt involves its interaction with molecular targets through hydrophobic interactions and potential ionic interactions due to the presence of the potassium ion. The nonafluorobutyl group plays a crucial role in these interactions, contributing to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-ethyl-N-[(perfluorobutyl)sulfonyl]-, potassium salt
- Glycine, N-ethyl-N-[(trifluoromethyl)sulfonyl]-, potassium salt
- Glycine, N-ethyl-N-[(heptafluorobutyl)sulfonyl]-, potassium salt
Uniqueness
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt is unique due to the presence of the nonafluorobutyl group, which imparts greater hydrophobicity and chemical stability compared to similar compounds with shorter or less fluorinated alkyl groups. This makes it particularly useful in applications requiring high stability and resistance to chemical degradation .
Eigenschaften
CAS-Nummer |
67584-51-4 |
|---|---|
Molekularformel |
C8H7F9KNO4S |
Molekulargewicht |
423.30 g/mol |
IUPAC-Name |
potassium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C8H8F9NO4S.K/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
IOVJPAWFAJXXKU-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)






